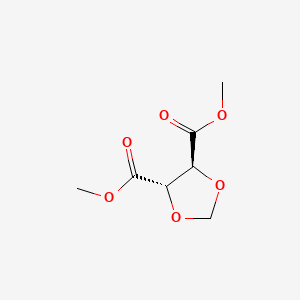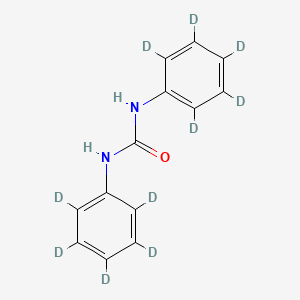
(4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane is a chiral compound with significant importance in organic chemistry. It is characterized by its two methoxycarbonyl groups attached to a 1,3-dioxolane ring. This compound is often used as a building block in the synthesis of various bioactive molecules and has applications in different fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane typically involves the reaction of a suitable diol with dimethyl carbonate in the presence of a catalyst. One common method includes the use of D-ribose as a starting material, which undergoes a series of reactions including cyclization and esterification to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of efficient catalysts to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane involves its interaction with various molecular targets. The compound can act as a precursor to bioactive molecules that interact with enzymes, receptors, and other biological macromolecules. The specific pathways and targets depend on the structure of the final bioactive compound derived from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- (4S,5S)-5-acetyl-2,2-dimethyl-1,3-dioxolan-4-yl
- (1S,2R,3R,4S,5S,6S,7S,8R)-4-(Methoxycarbonyl)cubane-1-carboxylic acid
Uniqueness
(4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane is unique due to its specific chiral configuration and the presence of two methoxycarbonyl groups. This configuration imparts distinct chemical and physical properties, making it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Eigenschaften
CAS-Nummer |
137568-30-0 |
|---|---|
Molekularformel |
C7H10O6 |
Molekulargewicht |
190.151 |
IUPAC-Name |
dimethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C7H10O6/c1-10-6(8)4-5(7(9)11-2)13-3-12-4/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 |
InChI-Schlüssel |
WXDCPMZAHPHZPC-WHFBIAKZSA-N |
SMILES |
COC(=O)C1C(OCO1)C(=O)OC |
Synonyme |
(4S,5S)-4,5-Bis(methoxycarbonyl)-1,3-dioxolane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)
